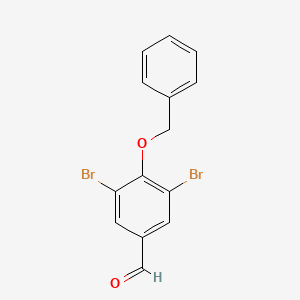

4-Benzyloxy-3,5-dibromo-benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYYDKQPNKYZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363467 | |

| Record name | 4-Benzyloxy-3,5-dibromo-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249515-06-8 | |

| Record name | 4-Benzyloxy-3,5-dibromo-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzyloxy 3,5 Dibromo Benzaldehyde and Its Analogues

Elucidation of Classical and Novel Synthetic Pathways to 4-Benzyloxy-3,5-dibromo-benzaldehyde

The primary synthetic route to this compound hinges on the benzylation of a pre-formed dibrominated phenolic aldehyde. This precursor, 3,5-dibromo-4-hydroxybenzaldehyde (B181551), is itself synthesized through targeted bromination of simpler aromatic starting materials. google.com The subsequent etherification step introduces the protective benzyloxy moiety, rendering the final compound a versatile building block for more complex molecular architectures.

The conversion of the hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde to a benzyloxy ether is a critical step. The Williamson ether synthesis remains the most classical and widely adopted method, though various modifications and alternative approaches have been explored to enhance efficiency and adapt to different substrate requirements.

The Williamson ether synthesis, in this context, involves the reaction of the phenoxide ion of 3,5-dibromo-4-hydroxybenzaldehyde with a benzyl (B1604629) halide. Optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are frequently adjusted include the choice of base, solvent, and reaction temperature.

Commonly used bases include potassium carbonate and triethylamine. nih.govorientjchem.orgprepchem.com Potassium carbonate is often employed in polar aprotic solvents like acetone (B3395972) or in alcohols such as ethanol (B145695), where it facilitates the deprotonation of the phenolic hydroxyl group. nih.govprepchem.com For instance, the synthesis of the related 4-(benzyloxy)benzaldehyde (B125253) has been successfully achieved by refluxing 4-hydroxybenzaldehyde (B117250) with benzyl bromide and anhydrous potassium carbonate in ethanol for 14 hours, resulting in a high yield of 87.4%. nih.gov Triethylamine has also been utilized as a base, particularly in syntheses conducted in micellar media. orientjchem.org

The choice of solvent plays a significant role in reaction kinetics and solubility of reactants. Ethanol, acetone, and dimethylformamide (DMF) are conventional choices. nih.govprepchem.commdpi.com More recently, "green" chemistry approaches have explored the use of aqueous media in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). researchgate.net This method allows the reaction between the water-insoluble benzyl chloride and the water-soluble phenate to occur efficiently at the micellar interface. researchgate.net

Table 1: Optimized Conditions for Williamson Ether Synthesis of Benzyloxy-Benzaldehydes

| Benzylating Agent | Precursor | Base | Solvent | Conditions | Yield | Reference |

| Benzyl bromide | 4-Hydroxybenzaldehyde | K₂CO₃ | Ethanol | Reflux, 14h | 87.4% | nih.gov |

| Benzyl chloride | 4-Bromo-2-morpholino phenol (B47542) | K₂CO₃ | Acetone (dry) | Reflux | N/A | prepchem.com |

| Benzyl chloride | 4-Hydroxy benzoic acid | K₂CO₃ | Aqueous CTAB | N/A | N/A | researchgate.net |

| Phenacyl bromide | 4-Hydroxybenzaldehyde | Triethylamine | Micellar Media | Room Temp | 46-66% | orientjchem.org |

| Benzyl chloride | 3,4-Dihydroxybenzaldehyde (B13553) | NaHCO₃ | DMF | 40°C, 24h | 71% | mdpi.com |

While benzyl bromide and benzyl chloride are the most common benzylation reagents, research into analogous reactions provides insight into other potential electrophiles. nih.govprepchem.com The regioselective protection of 3,4-dihydroxybenzaldehyde has been accomplished with a variety of substituted benzyl chlorides, such as p-methoxybenzyl, o-nitrobenzyl, and dichlorobenzyl chlorides, demonstrating the versatility of this reaction. mdpi.com

In terms of catalysts, the base itself (e.g., potassium carbonate) often serves as the primary promoter. nih.govprepchem.com However, the addition of a phase-transfer catalyst can be beneficial, especially in biphasic systems. In the synthesis of 4-benzyloxy-3-hydroxybenzaldehyde, sodium iodide was used as an additive alongside sodium bicarbonate in DMF to facilitate the reaction with benzyl chloride derivatives. mdpi.com Surfactants, such as sodium dodecyl sulfate (B86663) (SDS) or CTAB, have also been employed as catalysts in aqueous media to promote the formation of micelles, which act as microreactors for the etherification. orientjchem.orgresearchgate.net

The precise positioning of two bromine atoms on the benzene (B151609) ring is fundamental to the synthesis of the target compound. This is achieved through the controlled bromination of suitable precursors, where the directing effects of existing functional groups are harnessed to ensure high regioselectivity.

The most crucial precursor for this compound is 3,5-dibromo-4-hydroxybenzaldehyde. nih.govsigmaaldrich.comscbt.com This compound is typically synthesized from either p-cresol (B1678582) or 4-hydroxybenzaldehyde.

A robust industrial method starts from p-cresol, which undergoes a multi-step reaction in a single solvent like o-dichlorobenzene. google.comgoogle.com This process involves:

Nucleus Bromination: p-cresol is first brominated at the positions ortho to the hydroxyl group at a low temperature (e.g., 15-30°C) to form 3,5-dibromo-p-cresol. google.com

Side-chain Bromination: The temperature is then significantly increased (e.g., 150-168°C), and further bromine is added to brominate the methyl group, forming a benzal bromide intermediate. google.com

Hydrolysis: Finally, water or hydrobromic acid is added, and the mixture is heated (e.g., 85-120°C) to hydrolyze the benzal bromide to the desired 3,5-dibromo-4-hydroxybenzaldehyde. google.com This method offers the advantage of not requiring the isolation of intermediates and results in good yields (e.g., 78%). google.com

An alternative route is the direct bromination of 4-hydroxybenzaldehyde. udel.edu The powerful activating and ortho-directing nature of the hydroxyl group strongly favors substitution at the 3 and 5 positions. chemicalforums.com While selective monobromination can be challenging due to the tendency of the initial product to disproportionate, the formation of the 3,5-dibromo derivative is often facile. udel.edu

Table 2: Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde

| Starting Material | Reagents | Key Steps | Solvent | Yield | Reference |

| p-Cresol | Bromine, Water | 1. Nucleus Bromination (15-30°C) 2. Side-chain Bromination (160°C) 3. Hydrolysis (100°C) | o-Dichlorobenzene | 78% | google.com |

| p-Cresol | Bromine, HBr | 1. Low Temp Bromination (32-42°C) 2. High Temp Bromination (145-168°C) 3. Hydrolysis (85-120°C) | o-Dichlorobenzene | N/A | google.com |

| 4-Hydroxybenzaldehyde | Bromine, NaOMe, CuBr | 1. Bromination (30 sec) 2. (Used for subsequent reaction) | Methanol (B129727), EtOAc | N/A | udel.edu |

| p-Hydroxybenzaldehyde | Bromine | Bromination (40-45°C, 8h) | Chloroform | 0.36% (as byproduct) | google.com |

Control over the dibromination process is essential to avoid over-bromination or the formation of undesired isomers. The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity. In 4-hydroxybenzaldehyde, the hydroxyl group is a strongly activating ortho, para-director, while the aldehyde group is a deactivating meta-director. chemicalforums.com The activating effect of the -OH group dominates, directing incoming electrophiles (Br+) to the positions ortho to it (positions 3 and 5), as the para position is already occupied by the aldehyde group.

The stepwise bromination of p-cresol is an excellent example of controlled bromination. google.com By manipulating the reaction temperature, the bromination is first directed to the activated aromatic ring (nucleus) and then to the less reactive methyl side-chain. This avoids unwanted reactions and ensures the correct substitution pattern before the final hydrolysis step generates the aldehyde functionality.

In the direct bromination of 4-hydroxybenzaldehyde, controlling the stoichiometry of the bromine is key. The high reactivity of the ring means that with sufficient bromine, dibromination is often the major outcome. udel.edu A study on the synthesis of vanillin (B372448) from 4-hydroxybenzaldehyde noted that the monobromo intermediate readily disproportionates to the starting material and the 3,5-dibromo-4-hydroxybenzaldehyde, highlighting the thermodynamic favorability of the dibrominated product. udel.edu

Regioselective Bromination Techniques for Benz-ring Functionalization

Innovations in Green Chemistry Approaches for Synthesis

The development of sustainable chemical processes is a central theme in modern organic synthesis. For the preparation of this compound and its analogs, green chemistry principles have spurred innovations aimed at reducing environmental impact, enhancing safety, and improving efficiency over traditional methods. These approaches focus on minimizing hazardous waste, reducing energy consumption, and utilizing recyclable materials. Key advancements in this area include the adoption of microwave-assisted synthesis and the use of ionic liquids as alternative reaction media and catalysts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. uns.ac.iduns.ac.id This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. This avoids the slow and inefficient energy transfer associated with classical heating methods that rely on conduction. uns.ac.id The application of microwave irradiation can be particularly advantageous for the synthesis of substituted benzaldehydes and their derivatives. arkat-usa.org

While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented in dedicated studies, the principles can be applied to its known conventional synthesis pathway. The conventional method involves the benzylation of 4-hydroxy-3,5-dibromobenzaldehyde. Microwave heating can significantly reduce the multi-hour reflux time typically required for such Williamson ether syntheses.

For instance, in a related synthesis of 1,4-oxazine derivatives from various benzaldehydes, microwave irradiation at 100°C reduced reaction times to just 3-5 minutes. arkat-usa.org Similarly, the synthesis of chalcones from benzaldehyde (B42025) derivatives was accomplished in 45 seconds under microwave irradiation at 140 watts, a significant reduction from the 3 hours required conventionally. uns.ac.id These examples underscore the potential for a rapid and efficient microwave-assisted synthesis of this compound.

The table below illustrates a representative example of a microwave-assisted synthesis for a related bromo-substituted compound, highlighting the typical parameters and outcomes of such a green chemistry approach.

| Starting Materials | Solvent | Catalyst/Reagent | Microwave Power | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone, Benzaldehyde | Ethanol | 10% NaOH | 140 W | 45 seconds | 89.39 | uns.ac.id |

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. nih.gov These properties allow them to serve as recyclable alternatives to volatile organic compounds (VOCs) typically used in chemical synthesis. nih.gov ILs can act as both the reaction medium and the catalyst, simplifying processes and reducing waste.

In the context of synthesizing benzaldehyde derivatives, ionic liquids have demonstrated significant potential. For example, the bromination of p-hydroxybenzaldehyde has been successfully carried out using the ionic liquid 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) in a solvent-free system, showcasing the dual role of the IL as both a bromine source and the reaction medium. This approach offers high selectivity and mild reaction conditions.

Furthermore, ionic liquids can facilitate reactions by stabilizing charged intermediates or by acting as phase-transfer catalysts. In the synthesis of dihydropyridines, a reaction that often involves substituted benzaldehydes, an ionic liquid-based catalyst was shown to be highly efficient and recyclable. nih.gov While a direct application of ionic liquids for the synthesis of this compound is not prominently reported, the existing literature on related transformations strongly suggests its feasibility. An ionic liquid could potentially be employed in the benzylation of 4-hydroxy-3,5-dibromobenzaldehyde, replacing traditional solvents like acetone and potentially enhancing the reaction rate and simplifying product isolation.

Mechanistic Insights into Reaction Pathways and Intermediates

The synthesis of this compound typically proceeds via a two-stage process: the dibromination of a p-substituted phenol precursor followed by etherification. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and exploring novel synthetic routes.

The first stage, the bromination of a precursor like 4-hydroxybenzaldehyde, is a classic example of an electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho positions. The reaction proceeds through the formation of a sigma complex, also known as a Wheland intermediate, where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is enhanced by the electron-donating nature of the hydroxyl group. Subsequent deprotonation restores aromaticity and yields the dibrominated product.

The second stage is the benzylation of the hydroxyl group of 4-hydroxy-3,5-dibromobenzaldehyde, which is a Williamson ether synthesis. This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

The application of advanced methodologies can influence these pathways. Under microwave irradiation , the significant acceleration of these reactions is attributed to efficient dielectric heating. Polar intermediates and transition states, such as the sigma complex in bromination and the charged nucleophile in the etherification, are stabilized by the microwave field, which can lower the activation energy and dramatically increase the reaction rate.

When ionic liquids are used as the reaction medium, they can influence the reaction mechanism through several means. Their high polarity can stabilize charged intermediates and transition states, similar to the effect of microwave irradiation. In the Williamson ether synthesis, an ionic liquid can enhance the nucleophilicity of the phenoxide and facilitate the departure of the leaving group, thereby accelerating the reaction. Some ionic liquids can also act as phase-transfer catalysts, which would be particularly useful in reactions involving reactants with different solubilities.

Comprehensive Spectroscopic and Crystallographic Characterization in Advanced Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Benzyloxy-3,5-dibromo-benzaldehyde, a combination of 1D (¹H, ¹³C) and 2D NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. Due to the molecule's symmetry, the spectrum of this compound is relatively simple and highly informative.

The aldehydic proton (-CHO) appears as a distinct singlet in the downfield region, typically around 9.90 ppm, a characteristic chemical shift for benzaldehydes. The two aromatic protons on the dibrominated phenyl ring (H-2 and H-6) are chemically equivalent and thus resonate as a single sharp peak at approximately 8.05 ppm. The benzyloxy group gives rise to two sets of signals: a singlet at about 5.17 ppm corresponding to the two methylene (B1212753) protons (-CH₂-), and a multiplet between 7.35 and 7.50 ppm integrating to five protons, which corresponds to the unsubstituted phenyl ring of the benzyl (B1604629) group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHO | 9.90 | Singlet (s) | 1H |

| H-2, H-6 (dibrominated ring) | 8.05 | Singlet (s) | 2H |

| Phenyl-H (benzyloxy group) | 7.50-7.35 | Multiplet (m) | 5H |

| -CH₂- | 5.17 | Singlet (s) | 2H |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The aldehydic carbon (C=O) is observed far downfield, typically around 191.5 ppm. The carbon atoms of the dibrominated aromatic ring show distinct signals influenced by the substituents. C-4, attached to the benzyloxy group, resonates around 158 ppm, while C-1, attached to the aldehyde, is found near 135 ppm. The bromine-substituted carbons (C-3 and C-5) appear at approximately 118 ppm, and the C-2/C-6 carbons are observed around 133 ppm. For the benzyloxy group, the methylene carbon (-CH₂) signal is typically found near 75 ppm, and the carbons of its phenyl ring resonate in the 127-136 ppm range.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CHO (C-7) | 191.5 |

| C-4 | 158.0 |

| C-1' (benzyloxy) | 135.8 |

| C-1 | 135.1 |

| C-2, C-6 | 133.2 |

| C-2', C-3', C-4' (benzyloxy) | 129.0-127.5 |

| C-3, C-5 | 118.3 |

| -CH₂- | 75.2 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-4 bonds). For this molecule, COSY would primarily show correlations among the five protons of the benzyloxy phenyl ring, helping to assign their specific positions (ortho, meta, para). No cross-peaks would be observed for the aldehydic proton or the aromatic protons on the dibrominated ring, as they are singlets with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹J_CH coupling). HSQC is used to definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methylene proton signal at 5.17 ppm and the carbon signal at 75.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J_CH and ³J_CH), which is essential for piecing together the molecular framework. Key HMBC correlations would include:

A correlation from the aldehydic proton (9.90 ppm) to C-1, C-2, and C-6, confirming its position on the dibrominated ring.

Correlations from the methylene protons (-CH₂-, 5.17 ppm) to the C-4 of the dibrominated ring and to the C-1' of the benzyl group's phenyl ring, confirming the ether linkage.

Correlations from the H-2/H-6 protons (8.05 ppm) to C-1, C-3, C-4, and C-5, confirming the substitution pattern on the main aromatic ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis and Confirmation

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A strong, sharp absorption peak characteristic of the aldehyde carbonyl (C=O) stretch is prominently observed around 1705 cm⁻¹. The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The crucial C-O-C ether linkage is identified by its asymmetric and symmetric stretching bands, typically appearing as strong absorptions around 1255 cm⁻¹ and 1040 cm⁻¹, respectively. The C-Br stretching vibrations are expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Medium |

| ~2870, ~2770 | Aldehyde C-H Stretch (Fermi resonance) | Weak |

| ~1705 | Aldehyde C=O Stretch | Strong |

| ~1580, ~1460 | Aromatic C=C Stretch | Medium-Strong |

| ~1255 | Aryl-Alkyl Ether C-O-C Asymmetric Stretch | Strong |

| ~1040 | Aryl-Alkyl Ether C-O-C Symmetric Stretch | Strong |

| ~580 | C-Br Stretch | Medium |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₄H₁₀Br₂O₂), the monoisotopic mass is 367.9048 g/mol . The mass spectrum exhibits a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) mass spectrometry reveals a predictable fragmentation pattern. A common and abundant fragment is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragmentation pathways include the loss of a hydrogen atom to form the [M-1]⁺ ion, loss of the aldehyde group ([M-29]⁺), and loss of a bromine atom ([M-79/81]⁺). These fragmentation patterns provide definitive evidence for the molecular weight and the key structural components of the compound.

| m/z | Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 368/370/372 | [C₁₄H₁₀Br₂O₂]⁺ | Molecular Ion [M]⁺ |

| 289/291 | [C₇H₄Br₂O]⁺ | Loss of benzyl radical [M - C₇H₇]⁺ |

| 183/185 | [C₇H₄BrO]⁺ | Loss of benzyl and one bromine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyloxy group) |

Single Crystal X-ray Diffraction Studies for Absolute Molecular and Supramolecular Architecture

While specific crystal structure data for this compound is not widely published, analysis of closely related analogues like 4-benzyloxybenzaldehyde provides significant insight into its likely solid-state structure. nih.gov Single-crystal X-ray diffraction would provide the absolute confirmation of its molecular geometry, bond lengths, bond angles, and intermolecular packing in the crystal lattice.

| Parameter | Predicted Value / System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for such molecules) |

| Key Intermolecular Interactions | Halogen bonding (Br···O), C-H···O hydrogen bonds, π-π stacking |

| Dihedral Angle (between rings) | Expected to be significant (>40°) due to steric hindrance |

Elucidation of Intermolecular Interactions (C-H···O Hydrogen Bonding, C-H···π, π-π Stacking, Halogen Bonding)

Halogen Bonding: A key interaction expected in this molecule is halogen bonding. mdpi.com This occurs when a covalently bonded halogen atom, in this case, bromine, acts as an electrophilic region (a σ-hole) and interacts favorably with a nucleophilic site on an adjacent molecule. mdpi.com The directionality of this interaction, defined by a near-linear arrangement between the electron-donating atom, the bromine, and the carbon to which the bromine is attached (A⋯Br–C angle), is a primary identifying feature. mdpi.com Studies on bromobenzene (B47551) clusters confirm that halogen bonding is a significant binding motif in such systems. nih.govresearchgate.net

C-H···O and C-H···π Interactions: Weak hydrogen bonds, particularly C-H···O interactions, are also prominent. In analogous structures, such as 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, non-classical C-H···O hydrogen bonds have been shown to link adjacent molecules, playing a definitive role in the crystal packing. nih.gov Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich π system of a benzene (B151609) ring, are recognized as another important stabilizing force in aromatic systems. researchgate.netvu.nl

π-π Stacking: Given the presence of two aromatic rings, π-π stacking interactions are anticipated. These interactions involve the face-to-face or offset stacking of the benzene rings of neighboring molecules. researchgate.net Research on similar aromatic halogen compounds has shown that the interplay between π-π stacking and halogen bonding often determines the final solid-state organization. nih.govresearchgate.netrsc.org Computational studies on bromobenzene dimers have identified four distinct π-stacked minimum energy structures, underscoring the significance of this interaction. nih.govresearchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Networks

The combination of intermolecular forces gives rise to specific and repeating patterns of molecular assembly, known as crystal packing motifs. In molecules structurally similar to this compound, these motifs can form complex supramolecular networks.

For instance, in the related compound 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, weak C-H···O interactions are responsible for linking molecules into distinct centrosymmetric tetramers, which then serve as the building blocks of the larger crystal lattice. nih.gov It is plausible that this compound could adopt similar motifs. The presence of two bromine atoms also introduces the possibility of Br···Br or Br···O halogen bonding, which would further influence the packing arrangement and contribute to the formation of one-, two-, or three-dimensional networks. mdpi.comrsc.org The competition and synergy between π-stacking and halogen bonding are critical in defining the ultimate supramolecular structure. rsc.org

Crystallographic studies of analogous benzyloxybenzaldehyde derivatives indicate that such compounds often crystallize in the monoclinic or orthorhombic systems. The crystal data for the related 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, which crystallizes in a monoclinic system, is presented below as an illustrative example. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.853 (1) |

| b (Å) | 11.994 (2) |

| c (Å) | 16.405 (3) |

| β (°) | 98.28 (3) |

| Volume (ų) | 1334.4 (4) |

| Z | 4 |

Conformational Analysis and Torsional Angles in the Solid State

Conformational analysis of this compound in the solid state reveals the molecule's three-dimensional shape, which is largely defined by the rotation around its single bonds. The torsional angles, which describe the rotation around the C-C and C-O single bonds, are key to understanding this conformation.

A critical conformational parameter is the dihedral angle between the two benzene rings (the dibrominated phenyl ring and the phenyl ring of the benzyl group). In a structurally similar molecule, 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, the two benzene rings are nearly coplanar, exhibiting a small dihedral angle of just 3.98 (7)°. nih.gov This suggests that the benzyloxy moiety in such compounds does not freely rotate but adopts a specific, low-energy conformation in the crystalline state. The planarity is influenced by the crystal packing forces and intramolecular steric effects. The specific values for the torsional angles involving the ether linkage (C-C-O-C) and the attachment of the aldehyde group would precisely define the orientation of the functional groups relative to the benzene rings.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Identification in Bulk Materials

Powder X-ray Diffraction (PXRD) is an essential analytical technique used to characterize the bulk properties of a crystalline solid. While single-crystal X-ray diffraction provides detailed structural information from a perfect crystal, PXRD is used to confirm that the bulk synthesized material possesses the same crystalline phase. The technique generates a unique diffraction pattern, or fingerprint, for a specific crystalline solid.

For this compound, PXRD would be employed to verify the phase purity of a synthesized batch, ensuring the absence of amorphous content or other crystalline polymorphs. Polymorphism, the existence of multiple crystalline forms, can occur in organic molecules and lead to different physical properties. For instance, studies on other organic compounds have shown the existence of different crystalline forms that exhibit distinct melting points, a phenomenon that PXRD is well-suited to investigate. nih.gov The PXRD pattern serves as a standard for quality control and material identification.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com It is primarily used to evaluate the thermal stability and decomposition characteristics of a material. tainstruments.comnih.gov

A TGA experiment on this compound would reveal the temperatures at which the compound begins to degrade and the profile of its decomposition. The resulting data is plotted as a thermogram, showing the percentage of initial mass remaining versus temperature. researchgate.net A typical analysis would show a stable region at lower temperatures where no mass loss occurs, followed by one or more distinct steps of mass loss at higher temperatures, corresponding to the decomposition of the molecule. researchgate.net An initial small weight loss below 100-120°C can often be attributed to the evaporation of residual solvent or adsorbed water. nih.gov The onset temperature of the main decomposition step is a key indicator of the compound's thermal stability.

The data below represents a hypothetical TGA profile for an organic compound like this compound to illustrate the typical output of the analysis.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | 30 - 110 | ~0.5% | Loss of adsorbed moisture/solvent |

| 2 | 250 - 350 | ~45% | Major decomposition (e.g., loss of benzyl group) |

| 3 | 350 - 500 | ~35% | Further fragmentation and charring |

| - | >500 | ~20% | Residual char |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Benzyloxy-3,5-dibromo-benzaldehyde, DFT calculations, often using functionals like B3LYP, are employed to determine its fundamental molecular and electronic characteristics.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the ground-state equilibrium geometry. For this compound, a key structural feature is the relative orientation of the benzyloxy group with respect to the dibromobenzaldehyde ring. The molecule's flexibility, particularly around the ether linkage, gives rise to a complex conformational landscape.

Table 1: Representative Optimized Geometrical Parameters for a Benzaldehyde (B42025) Core Structure Based on DFT Calculations on Analogous Compounds

| Parameter | Bond | Value (Å or °) | Parameter | Angle | Value (°) |

|---|---|---|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.21 | Bond Angle | C-C-C (ring) | ~120 |

| Bond Length | C-C (aromatic) | ~1.40 | Bond Angle | O-C-C (aldehyde) | ~125 |

| Bond Length | C-Br | ~1.90 | Bond Angle | C-O-C (ether) | ~118 |

| Bond Length | C-O (ether) | ~1.37 | Dihedral Angle | C-O-C-C | Variable |

Note: The values are approximations based on DFT studies of structurally related benzaldehyde derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. researchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's reactive tendencies. conicet.gov.arnih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity to accept electrons. |

Formulas and descriptions are based on DFT analysis of related compounds. conicet.gov.arnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich benzyloxy ring and the oxygen atoms, while the LUMO is likely centered on the benzaldehyde ring, particularly the carbonyl group. This distribution predicts that the molecule will act as a nucleophile at the benzyloxy moiety and as an electrophile at the aldehyde carbon.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It uses a color scale to identify regions of varying charge distribution, providing a clear picture of a molecule's reactive sites.

Red/Yellow Regions: Indicate negative electrostatic potential, signifying electron-rich areas. These sites are prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, signifying electron-poor areas. These sites are susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

In this compound, MEP analysis is expected to show a significant negative potential (red) around the carbonyl oxygen atom of the aldehyde group and the ether oxygen, highlighting them as primary sites for electrophilic interaction. researchgate.net Conversely, a positive potential (blue) would be anticipated around the aldehydic hydrogen and potentially the hydrogens of the aromatic rings, marking them as sites for nucleophilic interaction. researchgate.net

Charge population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to assign partial charges to each atom in a molecule. uba.ar This quantification helps in understanding the electronic environment and reactivity of different atomic sites. NBO analysis, in particular, provides a detailed picture of charge delocalization and hyper-conjugative interactions that contribute to molecular stability. nih.gov

Bond order analysis quantifies the number of chemical bonds between a pair of atoms. uba.ar A value close to 1.0 indicates a single bond, 2.0 a double bond, and so on. This analysis confirms the bonding pattern within the molecule and can reveal partial double-bond character in conjugated systems, which is expected in the aromatic rings and the linkage to the carbonyl group of this compound.

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms

| Atom | Expected Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | Highly Negative (~ -0.5) |

| C (Carbonyl) | Highly Positive (~ +0.5) |

| O (Ether) | Negative (~ -0.4) |

| Br | Slightly Negative (~ -0.05) |

Note: These are representative values based on general principles and analysis of similar molecules.

Quantification of Intermolecular Interaction Energies

The solid-state packing and bulk properties of this compound are governed by a network of non-covalent intermolecular interactions. Computational methods are used to quantify the energy of these interactions, revealing which forces are most significant in the crystal lattice. Studies on structurally related multi-substituted benzaldehyde derivatives have identified several key interactions. rsc.org

These interactions include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, halogen bonding (C-Br···O or C-Br···Br), and π–π stacking between aromatic rings. rsc.org Energy decomposition analysis can further break down the interaction energies into electrostatic, dispersion, polarization, and exchange-repulsion components, providing a deeper understanding of the nature of the bonding.

Table 4: Types and Typical Energies of Intermolecular Interactions in Similar Benzaldehyde Derivatives

| Interaction Type | Description | Typical Stabilization Energy (kJ/mol) |

|---|---|---|

| Lone Pair–π | Interaction between an oxygen lone pair and an aromatic ring. | -34.3 |

| C–H⋯O | A weak hydrogen bond between a C-H group and an oxygen atom. | -13.1 to -23.7 |

| C–H⋯π | Interaction of a C-H bond with the face of an aromatic ring. | -8.9 |

| C–H⋯Br | A weak interaction involving a bromine atom as a hydrogen bond acceptor. | -4.0 |

Data sourced from a study on substituted benzaldehyde derivatives, demonstrating the magnitude of such interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational techniques used extensively in medicinal chemistry to correlate a molecule's chemical structure with its biological activity. These models aim to predict the activity of new compounds based on the properties of known molecules.

For derivatives containing the "4-benzyloxy" scaffold, QSAR studies have been successfully employed. pandawainstitute.com These studies involve calculating a set of molecular descriptors for a series of compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, atomic charges).

A mathematical model, often using methods like Multiple Linear Regression (MLR), is then developed to create an equation linking these descriptors to the observed biological activity (e.g., the half-maximal inhibitory concentration, IC₅₀). pandawainstitute.com

A typical QSAR equation might look like: pIC₅₀ = c₀ + c₁(Descriptor A) - c₂(Descriptor B) + ...

Such models, once rigorously validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of molecules with potentially enhanced activity. pandawainstitute.com For this compound, a QSAR model could predict its potential efficacy against a specific biological target by inputting its calculated molecular descriptors into a relevant, validated equation.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a protein's active site. nih.gov While specific docking studies for this compound are not extensively detailed in the public domain, research on structurally similar benzyloxy and dibromobenzaldehyde derivatives provides significant insights into its potential biological interactions.

Studies on related benzyloxy derivatives have shown that these molecules can act as inhibitors for various enzymes. For instance, investigations into 4-benzyloxy-2-trichloromethylquinazoline derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) revealed significant binding energies, in some cases as high as -9.869 kcal/mol. pandawainstitute.com These interactions are often stabilized by key amino acid residues such as Leu46, Asp54, Ser111, and Thr185 within the enzyme's binding pocket. pandawainstitute.com The benzyloxy group, along with other substituents, plays a crucial role in the binding affinity and specificity for different molecular targets.

Similarly, molecular modeling of other benzaldehyde derivatives has been used to probe their binding affinity for targets like the main protease of SARS-CoV-2. nih.gov In such studies, the compound's aldehyde and substituted benzene (B151609) ring form a network of interactions, including hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site. These computational approaches help in identifying potential lead compounds for further structural optimization and drug development. nih.gov

Table 1: Representative Molecular Docking Interactions for Benzaldehyde Derivatives

| Target Protein | Derivative Class | Key Interacting Residues (Hypothetical for Target Compound) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| PfDHFR-TS | Benzyloxy-quinazoline | Leu46, Asp54, Ser111, Thr185 | -9.5 to -9.9 | pandawainstitute.com |

| SARS-CoV-2 Main Protease | Hydrazide-based | (Not specified) | -8.1 | nih.gov |

| Cyclooxygenase-1 (COX-1) | 1,2,4-triazole | (Not specified) | (Not specified) | csfarmacie.cz |

This table presents data from studies on derivatives to illustrate potential interactions. Specific values for this compound would require dedicated computational studies.

Theoretical Spectroscopic Data Prediction and Validation (e.g., IR, NMR)

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and understanding the spectroscopic properties of molecules. researchgate.net These methods allow for the calculation of vibrational frequencies (Infrared spectroscopy) and chemical shifts (Nuclear Magnetic Resonance spectroscopy), which can then be compared with experimental data for validation.

For halogenated benzaldehyde derivatives, DFT calculations have been successfully employed to analyze their infrared (IR) spectra. researchgate.net Theoretical studies on compounds like 2-bromo-4-chlorobenzaldehyde (B1282380) have shown a good correlation between calculated and experimental vibrational frequencies. researchgate.net Such analyses help in the definitive assignment of vibrational bands, such as the characteristic carbonyl (C=O) stretching frequency. The position of this band is sensitive to the electronic effects of the substituents on the benzene ring and interactions with solvents. researchgate.net

In the case of this compound, theoretical IR spectra would likely predict a strong absorption band for the C=O stretch, influenced by the electron-withdrawing bromine atoms and the bulky benzyloxy group.

Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method are standard practice. researchgate.net For related compounds, such as 5-chloro-2-hydroxy-3-methoxybenzaldehyde, computed chemical shifts have shown excellent agreement with experimental findings. researchgate.net These calculations are crucial for confirming the molecular structure by assigning specific signals in the NMR spectrum to the corresponding protons and carbon atoms in the molecule. For this compound, theoretical calculations would help assign the signals for the aldehydic proton, the aromatic protons on both benzene rings, and the methylene (B1212753) protons of the benzyloxy group.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative for Halogenated Benzaldehydes)

| Spectroscopic Technique | Parameter | Theoretical Prediction Method | Predicted Value Range | Experimental Value Range | Reference |

|---|---|---|---|---|---|

| Infrared (IR) | Carbonyl (C=O) Stretch (cm⁻¹) | DFT/B3LYP | ~1680 - 1710 | ~1685 - 1715 | researchgate.net |

| ¹³C NMR | Aldehyde Carbon (ppm) | GIAO | ~189 - 193 | ~190 - 194 | researchgate.net |

| ¹H NMR | Aldehyde Proton (ppm) | GIAO | ~9.8 - 10.2 | ~9.9 - 10.3 | researchgate.net |

Note: The values presented are typical ranges for halogenated benzaldehyde derivatives and serve as an illustration. Precise values for this compound would require specific experimental measurement and computational analysis.

Chemical Transformations and Synthesis of Advanced Derivatives

Aldehyde Functional Group Reactivity Studies

The aldehyde group is a key site for a multitude of chemical transformations, including reductions, condensations, and oxidations.

The aldehyde functional group of 4-Benzyloxy-3,5-dibromo-benzaldehyde can be selectively reduced to a primary alcohol, yielding (4-(benzyloxy)-3,5-dibromophenyl)methanol. bldpharm.com This transformation is typically achieved using mild reducing agents to avoid unwanted side reactions, such as the reduction of the aromatic ring or cleavage of the benzyl (B1604629) ether. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). Another potent reducing agent, lithium aluminum hydride (LiAlH₄), has been used for the reduction of related dibrominated benzoate (B1203000) esters to the corresponding alcohol. jocpr.com

Table 1: Reagents for Selective Reduction of this compound

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | (4-(Benzyloxy)-3,5-dibromophenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (4-(Benzyloxy)-3,5-dibromophenyl)methanol |

The electrophilic carbon atom of the aldehyde group readily reacts with various nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. These condensation reactions are fundamental in synthesizing a wide array of derivatives.

Schiff Bases: The reaction of this compound with primary amines results in the formation of imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate, which then dehydrates to yield the final product. ijmcmed.org Studies on the related 4-benzyloxybenzaldehyde have shown successful synthesis of Schiff bases upon reaction with compounds like 2-aminophenol (B121084) and 2-aminopyridine. ijddr.in This condensation is a versatile method for creating molecules with diverse biological and chemical properties. jocpr.comresearchgate.netcore.ac.uk

Hydrazones: Hydrazones are synthesized through the condensation of an aldehyde with a hydrazine (B178648) derivative, such as a substituted benzoic acid hydrazide. nih.govnih.gov This reaction involves the formation of a C=N-N bond and is a common strategy for creating compounds with a wide range of applications. beilstein-journals.orgtubitak.gov.tr The general procedure involves reacting the aldehyde with the appropriate hydrazide in a suitable solvent, often with acid catalysis, to yield the corresponding N'-benzylidene-benzohydrazide. nih.govresearchgate.net

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. univ-ovidius.roresearchgate.net Research has demonstrated the successful synthesis of numerous chalcone (B49325) analogs starting from 4-(benzyloxy)benzaldehyde (B125253) and various acetophenones or heteroaryl methyl ketones. univ-ovidius.roresearchgate.netconsensus.app The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) or piperidine (B6355638). univ-ovidius.roresearchgate.net This methodology allows for the facile creation of the α,β-unsaturated enone system characteristic of chalcones.

Table 2: Condensation Reactions of the Aldehyde Group

| Nucleophile | Reaction Type | Product Class | Catalyst/Conditions |

| Primary Amines (R-NH₂) | Condensation | Schiff Bases | Acid/Base catalysis, dehydration |

| Hydrazides (R-CO-NHNH₂) | Condensation | Hydrazones | Acid catalysis, reflux |

| Ketones (R-CO-CH₃) | Claisen-Schmidt Condensation | Chalcones | Base (e.g., NaOH, piperidine) |

The aldehyde group can be oxidized to a carboxylic acid, a transformation that converts this compound into 4-benzyloxy-3,5-dibromobenzoic acid. This reaction is typically performed using strong oxidizing agents. While the specific oxidation of this compound is not detailed in the provided results, the oxidation of aldehydes to carboxylic acids is a standard and well-documented organic transformation. Reagents commonly employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reverse reaction, the oxidation of a substituted benzyl alcohol to an aldehyde, has been accomplished using manganese dioxide (MnO₂). jocpr.com

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent |

| Potassium Permanganate (KMnO₄) |

| Chromium Trioxide (CrO₃) |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) |

Aromatic Halogen Reactivity and Derivatization

The two bromine atoms on the aromatic ring of this compound are sites for further functionalization, primarily through substitution or cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing halogen atoms on an aromatic ring with nucleophiles. youtube.com The success of these reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) is crucial for activating the ring towards nucleophilic attack. nih.govyoutube.com In this compound, the aldehyde group is a moderately electron-withdrawing group located ortho to both bromine atoms. This positioning should activate the C-Br bonds, making them susceptible to substitution by potent nucleophiles like alkoxides, amides, or thiolates under appropriate conditions, which may include elevated temperatures. youtube.commasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for the derivatization of aryl halides. uwindsor.ca The bromine atoms of this compound make it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a widely used reaction that couples an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net This reaction has been successfully employed to couple various aryl bromides with a wide range of boronic acids, demonstrating its broad applicability and functional group tolerance. uzh.chnih.gov Applying this methodology to this compound would allow for the introduction of new aryl, heteroaryl, or alkyl groups at the 3- and 5-positions, leading to a vast library of complex derivatives.

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be explored to further diversify the structure by introducing alkenyl, alkynyl, and amino functionalities, respectively.

Table 4: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |

| Heck | Alkene | C-C (Aryl-Alkenyl) | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine/Amide | C-N (Aryl-Amino) | Pd catalyst, Phosphine ligand, Base |

Synthesis of Complex Heterocyclic Scaffolds and Ring Systems

The strategic placement of reactive functional groups—an aldehyde and ortho-dibromo substituents—on the chemically robust 4-benzyloxy-3,5-dibromobenzaldehyde scaffold makes it a valuable precursor for the construction of diverse and complex heterocyclic systems. Its utility is particularly pronounced in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of intricate molecular architectures from three or more starting materials. nih.govwikipedia.orgunair.ac.idillinois.edu This section explores the potential of 4-benzyloxy-3,5-dibromobenzaldehyde in the synthesis of prominent heterocyclic scaffolds, namely dihydropyrimidines, dihydropyridines, and pyrimido[4,5-b]quinolines. While direct literature examples for the use of 4-benzyloxy-3,5-dibromobenzaldehyde in these specific syntheses are not extensively documented in the searched literature, its structural features strongly suggest its applicability based on well-established reaction mechanisms with analogous aromatic aldehydes.

Dihydropyrimidine (B8664642) Scaffolds via the Biginelli Reaction

The Biginelli reaction, a cornerstone of heterocyclic chemistry, is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.com This acid-catalyzed reaction is a powerful tool for creating 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are of significant interest in medicinal chemistry. wikipedia.org

Given the reactivity of its aldehyde group, 4-benzyloxy-3,5-dibromobenzaldehyde is an excellent candidate for the Biginelli reaction. The reaction would proceed by combining the aldehyde with ethyl acetoacetate (B1235776) and urea (or thiourea) in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. wikipedia.org The resulting dihydropyrimidine would prominently feature the 4-(benzyloxy)-3,5-dibromophenyl moiety at the C4 position of the heterocyclic ring. The general reaction scheme is presented below.

Representative Synthesis of a Dihydropyrimidine Derivative:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| This compound | Ethyl acetoacetate | Urea | H⁺ | Ethyl 4-(4-(benzyloxy)-3,5-dibromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Ethyl acetoacetate | Thiourea | H⁺ | Ethyl 4-(4-(benzyloxy)-3,5-dibromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

The mechanism involves the initial acid-catalyzed condensation of the aldehyde with urea to form a reactive N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidine product. wikipedia.org The resulting molecules are valuable for further structural modifications, leveraging the bromine atoms for cross-coupling reactions or debenzylation to unmask the phenolic hydroxyl group.

Dihydropyridine (B1217469) Scaffolds via the Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is another classic multicomponent reaction that constructs 1,4-dihydropyridines, a class of compounds known for their cardiovascular activities. wikipedia.orgchemtube3d.com The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org

4-Benzyloxy-3,5-dibromobenzaldehyde can serve as the aldehyde component in the Hantzsch synthesis. The reaction with two equivalents of a β-ketoester, such as ethyl acetoacetate, and ammonium acetate would yield a 1,4-dihydropyridine (B1200194) derivative bearing the substituted phenyl ring at the 4-position.

Representative Synthesis of a Dihydropyridine Derivative:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Ethyl acetoacetate (2 equiv.) | NH₄OAc | Diethyl 4-(4-(benzyloxy)-3,5-dibromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| This compound | Methyl acetoacetate (2 equiv.) | NH₄OAc | Dimethyl 4-(4-(benzyloxy)-3,5-dibromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

The mechanism of the Hantzsch synthesis is thought to proceed through the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then combine and cyclize to form the dihydropyridine ring. wikipedia.org The resulting Hantzsch esters are stable but can be oxidized to the corresponding pyridine (B92270) derivatives, further expanding the synthetic utility.

Pyrimido[4,5-b]quinoline Scaffolds

More complex fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, can also be synthesized using multicomponent strategies involving an aromatic aldehyde. These compounds are of interest due to their diverse biological activities. nih.govnih.gov A common approach involves the one-pot reaction of an aldehyde, a β-diketone (like dimedone), and an aminopyrimidine, such as 6-amino-1,3-dimethyluracil. nih.govnih.gov

In this context, 4-benzyloxy-3,5-dibromobenzaldehyde would react with dimedone and 6-amino-1,3-dimethyluracil, often under thermal conditions or with a catalyst, to produce the corresponding pyrimido[4,5-b]quinoline derivative.

Representative Synthesis of a Pyrimido[4,5-b]quinoline Derivative:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| This compound | Dimedone | 6-Amino-1,3-dimethyluracil | DABCO, 90 °C, solvent-free | 8-(4-(Benzyloxy)-3,5-dibromophenyl)-1,3-dimethyl-6,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,9(1H,3H,5H)-trione |

| This compound | Dimedone | 6-Amino-1,3-dimethyluracil | Trityl chloride, Chloroform, reflux | 8-(4-(Benzyloxy)-3,5-dibromophenyl)-1,3-dimethyl-6,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,9(1H,3H,5H)-trione |

The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (dimedone), followed by a Michael addition of the aminouracil and subsequent cyclization and dehydration to form the fused ring system. nih.gov The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or trityl chloride can enhance the efficiency of this transformation. nih.govnih.gov

Applications As a Strategic Synthetic Intermediate in Advanced Chemical Research

Precursor for Advanced Pharmaceutical Intermediates and Drug Candidates

The utility of 4-Benzyloxy-3,5-dibromo-benzaldehyde as a precursor in medicinal chemistry is well-established, primarily due to its role in the synthesis of bioactive scaffolds. The strategic placement of its functional groups allows it to be methodically converted into more complex pharmaceutical intermediates.

A significant application is its use in the synthetic pathway toward 3,4,5-trimethoxybenzaldehyde (B134019) (TMB), a key intermediate for the antibacterial drug Trimethoprim (TMP). google.com The synthesis begins with the nucleophilic substitution of the two bromine atoms on the this compound ring with methoxy (B1213986) groups, typically using sodium methoxide (B1231860) in methanol (B129727), to yield 4-benzyloxy-3,5-dimethoxy-benzaldehyde. Subsequent cleavage of the benzyloxy ether protecting group furnishes the hydroxyl intermediate, which can then be further processed to TMB. Trimethoprim is an essential antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis.

The compound's aldehyde group can be readily transformed, expanding its utility. It can be reduced to the corresponding primary alcohol, 4-Benzyloxy-3,5-dibromo-benzyl alcohol, using reducing agents like sodium borohydride (B1222165), or oxidized to 4-Benzyloxy-3,5-dibromo-benzoic acid with oxidizing agents such as potassium permanganate (B83412). These derivatives serve as new intermediates for a host of drug candidates, including esters and amides with potential therapeutic value.

Table 1: Key Synthetic Transformations and Pharmaceutical Relevance

| Starting Material | Reagent(s) | Product | Pharmaceutical Significance |

|---|---|---|---|

| This compound | Sodium methoxide (CH₃ONa) | 4-Benzyloxy-3,5-dimethoxy-benzaldehyde | Intermediate for 3,4,5-trimethoxybenzaldehyde (TMB), a precursor to the antibiotic Trimethoprim. google.com |

| This compound | Sodium borohydride (NaBH₄) | 4-Benzyloxy-3,5-dibromo-benzyl alcohol | A benzyl (B1604629) alcohol intermediate for further functionalization in drug synthesis. |

| This compound | Potassium permanganate (KMnO₄) | 4-Benzyloxy-3,5-dibromo-benzoic acid | A benzoic acid intermediate for synthesizing esters and amides. |

Furthermore, the general scaffold of dibromo-benzaldehydes is prevalent in the synthesis of various bioactive agents. For example, related structures like 2-amino-3,5-dibromobenzaldehyde (B195418) are used to create chalcones and quinolines that exhibit antimicrobial properties. amazonaws.com Similarly, the 4-benzyloxy-benzaldehyde core (without the bromine atoms) has been employed to develop potent and selective PPARα agonists, which are being investigated as potential treatments for retinal disorders. nih.gov This highlights the broader importance of the structural motifs present in this compound for drug discovery programs.

Building Block for Functional Materials Development

In the field of materials science, this compound serves as a valuable building block for creating novel functional materials, particularly those with applications in optoelectronics. Research has shown that derivatives of this compound can be incorporated into luminescent polymers and dendrimers. The presence of heavy bromine atoms in the molecular structure is known to enhance key electronic properties, such as intersystem crossing, which is beneficial for developing phosphorescent materials used in organic light-emitting diodes (OLEDs).

The compound's multifunctionality is key to its role in polymer synthesis. The aldehyde group can participate in condensation polymerizations, while the two bromine atoms provide sites for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings). This allows for the creation of highly conjugated polymer backbones with tailored electronic and photophysical properties.

The molecule is also a promising candidate for constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes and organic "linker" molecules. researchgate.net The aldehyde group of this compound can be oxidized to a carboxylic acid, a common coordinating group used in MOF synthesis. The resulting rigid, dibrominated benzoic acid linker could then be reacted with metal ions to form a porous framework. The bromine atoms would be exposed within the pores of the MOF, making them available for post-synthetic modification, a powerful technique for fine-tuning the properties of the material for specific applications like gas separation or catalysis.

Table 2: Applications in Functional Material Synthesis

| Material Type | Role of this compound | Key Functional Groups | Potential Application |

|---|---|---|---|

| Luminescent Polymers/Dendrimers | Monomer / Building Block | Aldehyde, Dibromo | Optoelectronics, OLEDs. |

| Conjugated Polymers | Monomer for cross-coupling polymerization | Dibromo (for C-C bond formation) | Organic electronics, sensors. |

| Metal-Organic Frameworks (MOFs) | Precursor to an organic linker (after oxidation to a carboxylic acid) | Carboxylate (for metal coordination), Dibromo (for post-synthetic modification) | Gas storage, separation, catalysis. researchgate.net |

Role in the Synthesis of Task-Specific Ionic Liquids and Supported Reagents

The unique reactivity of this compound makes it a candidate for the synthesis of task-specific ionic liquids (ILs) and supported reagents, which are important in the advancement of green chemistry and efficient synthesis.

Ionic liquids functionalized with reactive groups like aldehydes have emerged as versatile platforms in organic synthesis, acting as recyclable solvents, catalysts, or reagents. researchgate.netresearchgate.net While direct synthesis using this compound is not widely reported, a clear pathway can be established based on known chemistry. An aldehyde-functionalized ionic liquid can be synthesized by reacting an N-alkylimidazole with a halo-alkoxy-benzaldehyde. The resulting imidazolium (B1220033) salt would contain the aldehyde moiety as a key functional handle. researchgate.net

Once incorporated into the ionic liquid structure, the aldehyde group can be easily transformed into other functionalities. This allows for the creation of a suite of task-specific ILs from a single precursor. For example, oxidation yields a carboxylic acid-functionalized IL, reduction gives an alcohol-functionalized IL, and condensation with a hydrazine (B178648) produces a hydrazone-functionalized IL. researchgate.net These materials can be used as recoverable reagents or scavengers to simplify reaction workups and purification.

Table 3: Potential Functional Group Transformations in a Benzaldehyde-Functionalized Ionic Liquid

| Transformation | Reagent | Resulting Functional Group | Potential Use of IL |

|---|---|---|---|

| Oxidation | H₂O₂ / KOH | Carboxylic Acid | Basic catalyst, scavenger for amines. researchgate.net |

| Reduction | NaBH₄ | Benzyl Alcohol | Nucleophilic reagent, linker. researchgate.net |

| Reductive Amination | Aniline, H₂ | Secondary Amine | Basic catalyst, metal ligand. researchgate.net |

| Condensation | Hydrazine | Hydrazone | Scavenger for carbonyls, ligand. researchgate.net |

Moreover, the compound can be used to create solid-supported reagents. The bromine atoms allow the molecule to be covalently attached, or "grafted," onto a solid support such as silica (B1680970) gel or a polymer resin via nucleophilic substitution or a coupling reaction. The immobilized aldehyde then serves as a reactive site. Such supported reagents are highly advantageous as they can be used in excess to drive reactions to completion and then be easily removed from the reaction mixture by simple filtration, eliminating the need for complex chromatographic purification.

Medicinal Chemistry and Biological Activity Investigations of 4 Benzyloxy 3,5 Dibromo Benzaldehyde and Its Derivatives

In Vitro and In Vivo Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives of 4-Benzyloxy-3,5-dibromo-benzaldehyde have demonstrated notable antimicrobial properties. The core structure is often modified to enhance potency against various pathogens. The electrophilic nature of the benzaldehyde (B42025) group, combined with the presence of halogen atoms, is believed to contribute to its mechanism of action, which may involve interacting with nucleophilic sites on microbial proteins and inhibiting enzymes essential for survival.

Studies have shown that synthesized derivatives can exhibit significant antifungal activity, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.06 μg/mL against certain fungal strains. Benzaldehyde derivatives, in general, are recognized for their broad biological activities, including antifungal and antibacterial effects. nih.govresearchgate.net For instance, research on newly synthesized carbazole (B46965) derivatives, which share some structural similarities, showed effective growth inhibition of Gram-positive bacteria like Staphylococcus aureus, with some derivatives reducing growth by over 60% at a concentration of 16 µg/mL. nih.gov However, Gram-negative bacteria such as E. coli and P. aeruginosa tend to be more resistant. nih.gov

In a study on benzimidazole (B57391) derivatives, the introduction of a benzoyl substituent on a phenoxymethylene linker resulted in a compound with potent activity against the Gram-negative pathogens E. coli (MIC = 1 μg/mL) and M. catarrhalis (MIC = 2 μg/mL). nih.gov While benzaldehyde itself may have a high MIC (≥1024 μg/mL), it has been shown to modulate the activity of antibiotics like ciprofloxacin (B1669076) and norfloxacin (B1679917) against S. aureus strains. nih.gov

Table 1: Selected Antimicrobial Activity of Benzaldehyde Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Benzaldehyde Derivative | Fungal Strains | MIC | As low as 0.06 µg/mL | |

| Benzoyl-substituted benzimidazole | E. coli | MIC | 1 µg/mL | nih.gov |

| Benzoyl-substituted benzimidazole | M. catarrhalis | MIC | 2 µg/mL | nih.gov |

| Benzoyl-substituted benzimidazole | S. pyogenes | MIC | 2 µg/mL | nih.gov |

| Carbazole Derivatives | S. aureus | MIC | 32 µg/mL | nih.gov |

| Benzaldehyde | S. aureus | MIC | ≥1024 µg/mL | nih.gov |

Anticancer Activity Research and Cytotoxicity Mechanisms Against Cancer Cell Lines

The anticancer potential of this compound and its analogs is an area of active investigation. Research indicates that these compounds can inhibit the proliferation of cancer cells and trigger apoptosis through various signaling pathways.

A study focusing on a series of benzyloxybenzaldehyde derivatives revealed significant cytotoxic activity against the human leukemia (HL-60) cell line, with some compounds being active at concentrations between 1-10 µM. nih.govresearchgate.net The mechanism of action for these potent derivatives was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.govresearchgate.net Further investigation showed that these compounds led to a loss of mitochondrial membrane potential in the cancer cells after 12 hours of treatment. nih.gov

Derivatives have been tested against a range of human cancer cell lines. For example, benzaldehyde formulations have shown a significant decrease in the viability of lung adenocarcinoma (COR-L105) and prostate cancer (DU-145) cells. rgcc-international.com Other studies have explored the cytotoxicity of related N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives against human breast carcinoma (MDA-MB-231), prostatic carcinoma (PC-3), and lung cancer (A549) cell lines, with some compounds showing promising IC₅₀ values. mdpi.com

Table 2: Cytotoxicity of Benzyloxybenzaldehyde Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 | Leukemia | Potent at 1-10 µM | nih.govresearchgate.net |

| Hydrazone Derivative (1d) | A549 | Lung Cancer | 49.79 | mdpi.com |

| Hydrazone Derivative (1d) | MDA-MB-231 | Breast Cancer | 31.49 | mdpi.com |

| Hydrazone Derivative (1e) | PC-3 | Prostate Cancer | 42.11 | mdpi.com |

| Oxadiazole Derivative (2l) | A549 | Lung Cancer | 36.26 | mdpi.com |

| Oxadiazole Derivative (2l) | MDA-MB-231 | Breast Cancer | 29.51 | mdpi.com |

| Oxadiazole Derivative (2l) | PC-3 | Prostate Cancer | 38.42 | mdpi.com |

The proposed mechanisms for this anticancer activity include the modulation of apoptotic pathways by stabilizing tumor suppressor proteins. The electrophilic nature of the aldehyde can lead to interactions with proteins involved in cancer progression, disrupting cellular signaling.

Antiviral Properties and Mechanism of Action

The investigation into the antiviral properties of this compound and its direct derivatives is an emerging field. While direct evidence is limited, related structures have shown promise. For instance, the parent compound, 4-(benzyloxy)benzaldehyde (B125253), has been utilized as an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a critical class of antiretroviral drugs for treating HIV/AIDS, and the need for new molecules to combat drug-resistant viral strains is constant. nih.gov

Furthermore, broader families of compounds containing similar heterocyclic scaffolds, such as 1,3,4-oxadiazoles, are known to possess a wide range of biological activities, including antiviral properties. mdpi.com This suggests that the benzaldehyde scaffold could be a valuable starting point for developing novel antiviral agents.

Evaluation of Antioxidant and Anti-inflammatory Efficacy

Benzaldehyde derivatives, particularly those containing bromine and hydroxyl groups (bromophenols), have been evaluated for their antioxidant capabilities. tubitak.gov.trsemanticscholar.org These compounds can scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. semanticscholar.orgmdpi.com The antioxidant potential is often assessed through various in vitro assays, such as DPPH and ABTS radical scavenging, as well as ferric and cupric ion reducing power methods. tubitak.gov.trresearchgate.net

Natural bromophenols, which share structural elements with the title compound, have shown potent antioxidant activity. mdpi.com For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) is a known free radical scavenger. mdpi.com Studies on benzylic acid-derived bromophenols have confirmed their effectiveness as DPPH and ABTS radical scavengers, with activities comparable to standard antioxidants like BHA and BHT. tubitak.gov.tr The main component of the essential oil from Periploca sepium, 2-hydroxy-4-methoxybenzaldehyde, also exhibited moderate antioxidant activity in DPPH, β-carotene bleaching, and metal chelation assays. nih.gov

In addition to antioxidant effects, various benzaldehyde derivatives have been reported to possess anti-inflammatory activity. researchgate.netmdpi.com This dual activity makes them interesting candidates for further investigation into diseases where oxidative stress and inflammation are intertwined.

Table 3: Antioxidant Activity of Benzaldehyde and Bromophenol Derivatives

| Compound/Class | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Periploca sepium Essential Oil | DPPH Scavenging | IC₅₀ | 8.56 mg/mL | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | DPPH Scavenging | IC₅₀ | 9.04 mg/mL | nih.gov |

| Periploca sepium Essential Oil | Ferrous Ion Chelating | IC₅₀ | 2.11 mg/mL | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Ferrous Ion Chelating | IC₅₀ | 2.31 mg/mL | nih.gov |

| Benzaldehyde | Antioxidant Activity | - | 52.9% at 8 mM | researchgate.net |

Enzyme Inhibition Studies (e.g., Lysine Specific Demethylase 1 (LSD1), Protein Tyrosine Phosphatase 1B (PTP1B), Alpha-glucosidase)

The ability of this compound derivatives to inhibit specific enzymes is a key area of medicinal chemistry research. These interactions can underpin their therapeutic effects.